molecular formula C20H22ClNO4 B15337321 Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate

Cat. No.: B15337321
M. Wt: 375.8 g/mol
InChI Key: FXLDDZDVEBKELX-UHFFFAOYSA-N
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Description

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoate ester group, a chlorophenyl group, and a tert-butoxy group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoic acid with tert-butyl 2-oxoethyl ether in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and metabolic pathwaysIndustrially, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxy group may enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate can be compared with similar compounds such as methyl 2-amino-5-{(tert-butoxy)carbonylamino}benzoate and methyl tert-butyl ether. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the chlorophenyl group in this compound distinguishes it from other similar compounds and contributes to its unique reactivity and applications .

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

methyl 2-[2-chloro-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]benzoate

InChI

InChI=1S/C20H22ClNO4/c1-20(2,3)26-18(23)12-13-9-10-15(21)17(11-13)22-16-8-6-5-7-14(16)19(24)25-4/h5-11,22H,12H2,1-4H3

InChI Key

FXLDDZDVEBKELX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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